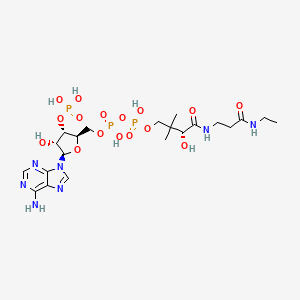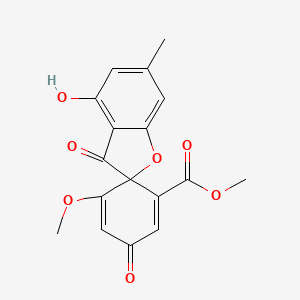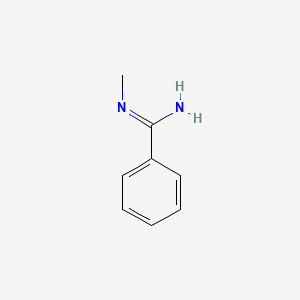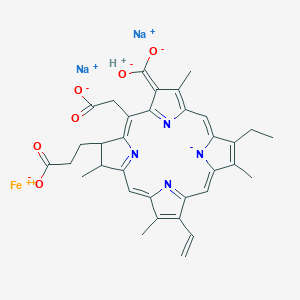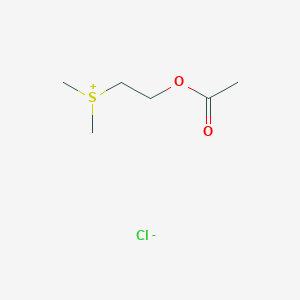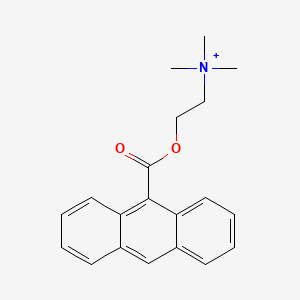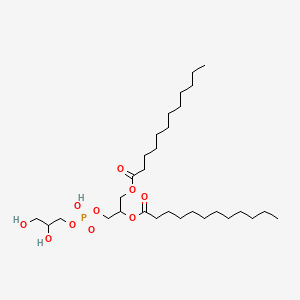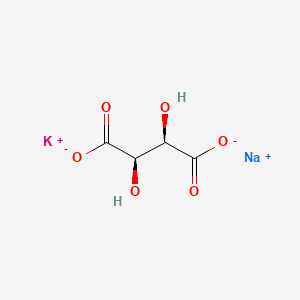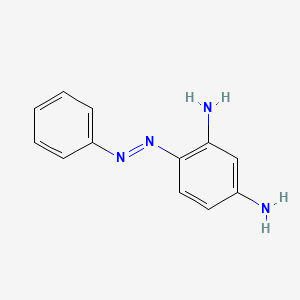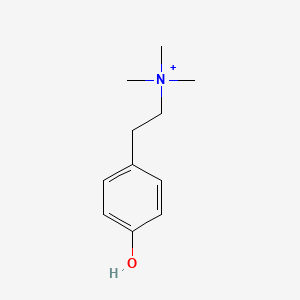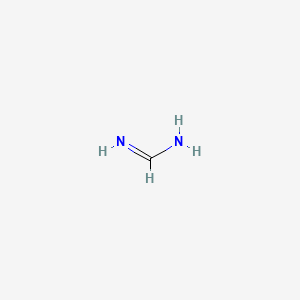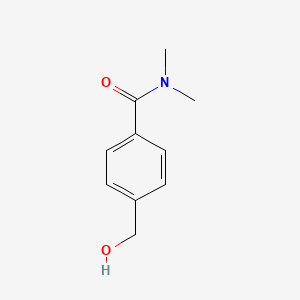
4-Dimethylcarbamoylbenzyl alcohol
Übersicht
Beschreibung
4-Dimethylcarbamoylbenzyl alcohol, also known as DMBA, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It has been extensively studied for its physical and chemical properties, as well as its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4-Dimethylcarbamoylbenzyl alcohol consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
4-Dimethylcarbamoylbenzyl alcohol and its derivatives, such as 4-hydroxybenzyl alcohol (4-HBA), have been investigated for their neuroprotective properties. Studies have demonstrated their effectiveness in reducing brain damage following ischemic stroke. For instance, 4-HBA has shown robust neuroprotective effects in rat models of stroke by mitigating zinc toxicity in neurons and astrocytes, which contributes to its therapeutic potential for ischemic brain damage (Luo et al., 2018). Another study highlighted 4-HBA's role in preventing apoptosis, a form of programmed cell death, during transient focal cerebral ischemia in rats (Yu et al., 2010).
Antioxidant Action
The antioxidant capabilities of 4-HBA derivatives have been recognized as another significant therapeutic avenue. Research has indicated that these compounds can protect against oxidative stress in cerebral injury, suggesting a potential use in treatments for neurological disorders (Yu et al., 2011). Specifically, 4-HBA has been found to enhance anti-oxidative defense mechanisms in astrocytes, which in turn confer protective effects in the brain (Luo et al., 2017).
Catalytic and Synthetic Applications
In the field of catalysis and synthesis, derivatives of 4-Dimethylcarbamoylbenzyl alcohol have been used in various reactions. For example, a study on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-dimethylcarbamoylbenzyl alcohol, demonstrated their effectiveness in producing aldehydes under visible light irradiation (Higashimoto et al., 2009). Another research explored the use of these compounds in the oxidation of primary alcohols, highlighting their potential in organic synthesis (Maryam et al., 2015).
Anti-Cancer Properties
The anti-cancer potential of 4-HBA has also been investigated. A study found that 4-HBA inhibits the development of new blood vessels, a process crucial for tumor growth, suggesting its use in anti-cancer therapy (Laschke et al., 2013).
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFORUPYBJQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209263 | |
| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylcarbamoylbenzyl alcohol | |
CAS RN |
60519-03-1 | |
| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




